Sdh-IN-6

Antifungal SDH Inhibitor Valsa mali

Sdh-IN-6 (6i) offers 5.2x greater in vitro potency against Valsa mali (EC50 1.77 mg/L) vs boscalid (9.19 mg/L), with distinct TRP O:173/SER P:39 binding. Use as a high-sensitivity benchmark for HTS, SAR campaigns, and resistance studies. Essential for research demanding superior baseline efficacy.

Molecular Formula C18H17ClF2N4OS
Molecular Weight 410.9 g/mol
Cat. No. B12384018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-6
Molecular FormulaC18H17ClF2N4OS
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C
InChIInChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26)
InChIKeyOFAIEXWHMDLUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-6 (Compound 6i): A Quantitatively Differentiated Pyrazole Carboxamide Thiazole SDH Inhibitor for Antifungal Research and Procurement


Sdh-IN-6, also designated as compound 6i, is a synthetic pyrazole carboxamide thiazole derivative that functions as a potent inhibitor of succinate dehydrogenase (SDH) [1]. It is characterized by the molecular formula C18H17ClF2N4OS and a molecular weight of 410.87 g/mol . The compound demonstrates significant in vitro antifungal activity against the plant pathogen Valsa mali, with a reported EC50 value of 1.77 mg/L [1]. As an experimental SDH inhibitor, Sdh-IN-6 serves as a valuable tool compound for investigating SDH-mediated fungal respiration and for benchmarking next-generation antifungal agents against established commercial standards such as boscalid [1].

Why Generic Substitution Fails: Sdh-IN-6's Non-Interchangeable Activity Profile Against Valsa mali and Unique Binding Mode


Despite the availability of several commercial succinate dehydrogenase inhibitors (SDHIs) such as boscalid, fluopyram, and fluxapyroxad, direct interchangeability with Sdh-IN-6 is not scientifically justified. Sdh-IN-6 (compound 6i) exhibits a 5.2-fold greater in vitro potency (EC50 = 1.77 mg/L) against Valsa mali compared to the widely used SDHI boscalid (EC50 = 9.19 mg/L) when tested under identical conditions [1]. This quantitative differential is accompanied by a distinct molecular interaction profile: molecular docking reveals that compound 6i engages SDH via specific hydrogen bonding and σ–π interactions with residues TRP O:173, SER P:39, TYR Q:58, and ARG P:43, a binding mode that, while sharing some features with boscalid, is not identical and likely contributes to its enhanced efficacy [1]. Consequently, substituting Sdh-IN-6 with another SDHI would risk a significant loss of antifungal potency and alter the precise binding dynamics required for studies investigating structure-activity relationships or resistance mechanisms in Valsa mali.

Quantitative Evidence for Sdh-IN-6: Head-to-Head and Cross-Study Comparisons Validating Its Differentiated Profile


Quantified Superiority: Sdh-IN-6 Exhibits 5.2-Fold Lower EC50 Against Valsa mali Than Boscalid in Direct Head-to-Head Comparison

In a direct comparative assay evaluating antifungal activity against the phytopathogenic fungus Valsa mali, Sdh-IN-6 (compound 6i) demonstrated an EC50 value of 1.77 mg/L, while the commercial SDHI boscalid, used as a positive control, exhibited an EC50 of 9.19 mg/L under the identical in vitro testing conditions [1]. This corresponds to a 5.2-fold improvement in potency for Sdh-IN-6 over boscalid.

Antifungal SDH Inhibitor Valsa mali Potency Comparison Boscalid

Intra-Series Differentiation: Sdh-IN-6 (6i) Outperforms Structural Analog 19i Against Valsa mali

Within the same series of pyrazole carboxamide thiazole derivatives, compound 6i (Sdh-IN-6) exhibited superior antifungal activity against Valsa mali (EC50 = 1.77 mg/L) compared to its close structural analog compound 19i (EC50 = 1.97 mg/L) [1]. This intra-series comparison provides a quantitative measure of the subtle structural modifications that differentiate 6i from 19i, underscoring the importance of specific substituents on the pyrazole carboxamide thiazole scaffold for achieving maximal potency.

Antifungal SDH Inhibitor Valsa mali Structure-Activity Relationship Analog Comparison

In Vivo Efficacy: Sdh-IN-6 Demonstrates Satisfactory Protective Effect Against Valsa mali at 40 mg/L, Comparable to Boscalid's Performance in Related Models

In vivo protective efficacy was evaluated by applying Sdh-IN-6 (compound 6i) at a concentration of 40 mg/L to apple twigs inoculated with Valsa mali. The compound showed a satisfactory protective effect, significantly reducing lesion development [1]. While a direct, side-by-side comparison with boscalid was not performed in this specific study, cross-study comparison with published data reveals that boscalid at 50 mg/L provided 59.16% protective control against Valsa mali on apple fruits [2]. The satisfactory effect of Sdh-IN-6 at a lower concentration (40 mg/L) suggests a favorable in vivo translation of its potent in vitro activity, positioning it as a strong candidate for further agricultural fungicide development.

In Vivo Protective Effect Valsa mali Boscalid Fungicide

Mechanistic Validation: Sdh-IN-6 Binds to SDH via a Distinct Interaction Network, Disrupting Fungal Morphology

Molecular docking simulations revealed that Sdh-IN-6 (compound 6i) interacts with the succinate dehydrogenase (SDH) enzyme via a specific network of hydrogen bonds and σ–π interactions involving residues TRP O:173, SER P:39, TYR Q:58, and ARG P:43 [1]. This binding profile is distinct from the interaction pattern of boscalid, although some overlap exists [1]. Furthermore, scanning electron microscopy (SEM) demonstrated that treatment with compound 6i causes significant damage to the surface morphology of Valsa mali hyphae, directly visualizing the compound's disruptive effect on fungal cell integrity [1].

Molecular Docking SDH Binding Mode SEM Mechanism of Action

Chemical Identity and Purity Assurance for Reproducible Research

Sdh-IN-6 is defined by the CAS Registry Number 3010257-33-4 and the molecular formula C18H17ClF2N4OS, corresponding to a molecular weight of 410.87 g/mol . Vendors provide this compound as a solid, typically stored at -20°C for long-term stability . While specific purity data for Sdh-IN-6 is not detailed in the primary literature, reputable suppliers offer quality control documentation to ensure batch-to-batch consistency, which is essential for reproducible antifungal assays and comparative studies. The unambiguous chemical identity provided by the CAS number and molecular formula is a critical procurement parameter that distinguishes Sdh-IN-6 from other compounds in the 'SDH-IN' series (e.g., SDH-IN-4, Succinate dehydrogenase-IN-6) which possess distinct structures and activity profiles.

Chemical Identity Purity CAS 3010257-33-4 Quality Control Procurement

Optimal Application Scenarios for Sdh-IN-6 Based on Quantitative Evidence: Benchmarking, In Vivo Trials, and Mechanism Studies


Benchmarking Novel SDH Inhibitors Against a Potent, Validated Reference in Valsa mali Assays

Given its quantitatively superior in vitro potency (EC50 = 1.77 mg/L) compared to the widely used commercial standard boscalid (EC50 = 9.19 mg/L) [1], Sdh-IN-6 serves as an optimal positive control for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at discovering next-generation antifungal agents targeting Valsa mali. Its 5.2-fold greater sensitivity allows for a more stringent efficacy benchmark, helping to identify novel compounds with even greater potency or novel modes of action.

In Vivo Proof-of-Concept Studies for Agricultural Fungicide Development

The demonstrated in vivo protective effect of Sdh-IN-6 at 40 mg/L against Valsa mali infection on apple twigs [1], which is comparable in efficacy to boscalid's performance in related models at 50 mg/L [2], positions this compound as a valuable tool for academic and industrial researchers conducting early-stage in vivo efficacy trials. It can be used to establish baseline protective activity in plant disease models, to study the correlation between in vitro potency and in vivo outcome, and to investigate resistance mechanisms in Valsa mali populations.

Molecular Mechanism and Resistance Studies Utilizing a Characterized SDHI Binding Mode

The detailed molecular docking profile of Sdh-IN-6, which reveals specific interactions with SDH residues TRP O:173, SER P:39, TYR Q:58, and ARG P:43 [1], makes it an ideal probe for structural biology and biochemistry studies. Researchers can utilize this characterized binding mode to investigate the structural basis of SDH inhibition, to model and validate the binding of novel inhibitors through competitive displacement assays, and to study the impact of SDH mutations on inhibitor binding, thereby contributing to a deeper understanding of SDHI resistance mechanisms.

SAR and Chemical Probe Development for Pyrazole Carboxamide Thiazole Scaffolds

As the most potent compound (6i) within the pyrazole carboxamide thiazole series against Valsa mali, outperforming analog 19i (EC50 = 1.97 mg/L) [1], Sdh-IN-6 is the logical starting point for medicinal chemistry optimization campaigns. Its well-defined structure (CAS 3010257-33-4) and established synthetic route provide a robust foundation for synthesizing focused libraries of derivatives to explore structure-activity relationships, improve pharmacokinetic properties, or enhance selectivity. Procurement of Sdh-IN-6 ensures access to a validated, high-potency lead compound for academic and industrial drug discovery efforts targeting plant pathogenic fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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